4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Medicinal Chemistry Agrochemical Synthesis Physicochemical Property Optimization

4-Chloro-6-methyl-2-(trichloromethyl)quinoline (CAS: 93600-19-2) is a polysubstituted, halogenated heterocyclic compound from the quinoline family. Its structure features a quinoline core with a chloro group at the 4-position, a methyl group at the 6-position, and a key trichloromethyl group at the 2-position.

Molecular Formula C11H7Cl4N
Molecular Weight 295 g/mol
CAS No. 93600-19-2
Cat. No. B1356003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(trichloromethyl)quinoline
CAS93600-19-2
Molecular FormulaC11H7Cl4N
Molecular Weight295 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
InChIKeyGERDLAGWORVXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-2-(trichloromethyl)quinoline (CAS 93600-19-2): A Strategic Halogenated Quinoline Scaffold for Advanced Synthesis


4-Chloro-6-methyl-2-(trichloromethyl)quinoline (CAS: 93600-19-2) is a polysubstituted, halogenated heterocyclic compound from the quinoline family . Its structure features a quinoline core with a chloro group at the 4-position, a methyl group at the 6-position, and a key trichloromethyl group at the 2-position. This specific substitution pattern gives it a molecular weight of 294.99 g/mol (C11H7Cl4N) and defines its primary role as a versatile synthetic building block. It is supplied as a solid and is primarily intended for research and development use, including the study of reaction mechanisms and the synthesis of more complex organic molecules .

Why 4-Chloro-6-methyl-2-(trichloromethyl)quinoline Cannot Be Substituted by Simpler Quinoline Analogs


Generic substitution with other quinoline derivatives is not viable due to the critical and synergistic impact of the compound's specific substitution pattern. The combination of the electron-withdrawing 2-trichloromethyl group, which induces significant steric and electronic effects on the quinoline ring [1], and the distinct reactivity conferred by the 4-chloro and 6-methyl substituents, creates a unique molecular profile . Simpler analogs like 4-chloro-6-methylquinoline lack the reactive trichloromethyl moiety, while compounds like 2-(trichloromethyl)quinoline lack the additional handles for further functionalization provided by the chloro and methyl groups. This precise architecture dictates its utility as a specific intermediate, where replacing it with a structurally similar compound would lead to a different set of reaction outcomes, physicochemical properties, and ultimately, a divergent biological or material profile.

Quantitative Evidence for 4-Chloro-6-methyl-2-(trichloromethyl)quinoline: Differentiation from Analogs


Enhanced Molecular Weight and Halogen Content Differentiates from Simpler Quinoline Scaffolds

4-Chloro-6-methyl-2-(trichloromethyl)quinoline possesses a significantly higher molecular weight and halogen content compared to simpler quinoline analogs. This differentiates it as a more complex building block for generating diverse compound libraries. The target compound (C11H7Cl4N, MW 294.99 ) contains four chlorine atoms, including the reactive trichloromethyl group. In contrast, a simpler analog like 4-chloro-6-methylquinoline (CAS 18436-71-0, C9H8ClN, MW 179.62 [1]) has only one chlorine and a much lower molecular weight. Another comparator, 2-(trichloromethyl)quinoline (CAS 4032-53-5, C10H6Cl3N, MW 246.52 ), contains the trichloromethyl group but lacks the additional chloro and methyl substituents present on the target compound.

Medicinal Chemistry Agrochemical Synthesis Physicochemical Property Optimization

Unique Substitution Pattern Enables Distinct Reactivity Profile for Chemical Transformations

The presence of both a chloro group at the 4-position and a trichloromethyl group at the 2-position on the quinoline ring provides multiple distinct reactive sites for further derivatization. This contrasts with simpler analogs that offer only a single type of reactive handle. For example, 4-chloro-2-trichloromethylquinoline (CAS 35871-17-1) lacks the 6-methyl group of the target compound, which can influence the electronic properties of the ring and the site-selectivity of reactions. The 6-methyl group in the target compound can provide steric hindrance, potentially directing nucleophilic aromatic substitution reactions to the 4-position over other sites, a selectivity not available in analogs without this methyl group.

Organic Synthesis Methodology Development Cross-Coupling Reactions

Commercial Purity Specifications of ≥95% Support Reproducible Research Outcomes

Reproducibility in chemical research is highly dependent on the purity of starting materials. For 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, commercial suppliers provide a defined purity specification. One supplier, AKSci, reports a minimum purity of 95% for this compound . This provides a verifiable quality benchmark. In contrast, some suppliers of this compound (e.g., Sigma-Aldrich's AldrichCPR collection ) do not provide analytical data or a purity guarantee, selling the product 'as-is'. The availability of a defined purity standard is a critical differentiator for procurement decisions where consistent and predictable performance in synthetic applications is paramount.

Quality Control Chemical Procurement Reproducibility

Primary Research and Development Applications for 4-Chloro-6-methyl-2-(trichloromethyl)quinoline


Synthesis of Diversely Functionalized Quinoline Libraries for Biological Screening

The compound's multiple reactive handles (4-chloro, 2-trichloromethyl) make it an ideal core scaffold for generating libraries of 2,4-disubstituted quinolines. The 2-trichloromethyl group can be hydrolyzed to a carboxylic acid or converted to other functionalities, while the 4-chloro atom serves as a site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1]. This allows for the systematic exploration of structure-activity relationships (SAR) around the quinoline core in medicinal chemistry and agrochemical discovery programs.

Development of Novel Agrochemicals with Enhanced Lipophilicity

The high halogen content, particularly the 2-trichloromethyl group, contributes to increased lipophilicity (LogP), a property often associated with improved membrane permeability and systemic activity in agrochemicals [2]. This compound serves as a strategic intermediate for synthesizing new fungicides or herbicides, where the trichloromethyl-quinoline motif is a known pharmacophore for antifungal activity, as demonstrated in related 4-alkoxy-2-trichloromethylquinolines [3].

Physicochemical Property Modulation in Lead Optimization

The specific substitution pattern of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline provides a unique starting point for modulating key drug-like properties. The combined presence of the lipophilic trichloromethyl group and the chloro/methyl substituents offers a distinct profile in terms of molecular weight (295 g/mol) and clogP compared to simpler quinoline analogs . This allows medicinal chemists to explore a different region of chemical space, which can be crucial for addressing challenges like metabolic instability or off-target toxicity in a lead series.

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